molecular formula C12H21NO B1265615 2-(2-Adamantylamino)ethanol CAS No. 24161-70-4

2-(2-Adamantylamino)ethanol

Cat. No. B1265615
CAS RN: 24161-70-4
M. Wt: 195.3 g/mol
InChI Key: QWEHXCRULFHITF-UHFFFAOYSA-N
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Description

2-(2-Adamantylamino)ethanol, also known as 2-AAE, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of ethanol, with an adamantyl group attached to the 2-position of the ethanol molecule. 2-AAE has been studied extensively for its potential to increase the solubility of drugs, act as a chelating agent, and act as a stabilizer for compounds in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Formation through Reaction with Sodium Hydroxide : The reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol produces 2-(1-adamantylamino)ethanol (Chapman & Toyne, 1972).
  • Carboxylation Reactions : In a study on carboxylation of various adamantyl alcohols, 2-(1-adamantyl)ethanol showed distinctive behavior in producing certain carboxylic acids (Alford, Cuddy, Grant & Mckervey, 1972).

Biological and Medical Research

  • Antimicrobial and Anti-inflammatory Properties : 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles, derived from adamantylamino ethanol, have been tested for antimicrobial and anti-inflammatory activities. Some derivatives showed promising activities against Gram-positive bacteria and fungus Candida albicans, as well as anti-inflammatory effects in vivo (Kadi et al., 2007).
  • Antibacterial Properties of Adamantane Derivatives : A study on adamantane derivatives, potentially including 2-(2-Adamantylamino)ethanol, highlighted their potential in developing new antiseptics due to the increasing resistance to existing antimicrobial drugs (Vrynchanu et al., 2018).

Optical Properties and Applications

  • Nonlinear Optical Properties : this compound derivatives have been studied for their optical properties. For example, 2-adamantylamino-5-nitropyridine, a derivative, has been characterized for absorption and refractive indices to clarify its wavelength-conversion properties in optical communication systems (Yokoo, Yokohama, Kobayashi & Kaino, 1998).

Environmental Applications

  • CO2 Capture and Conversion : In environmental science, this compound derivatives, such as 2-(butylamino)ethanol, have been explored for their ability to react with CO2, forming carbamates and protonated amines. This reaction is significant in the context of CO2 capture technologies (Barzagli, Mani & Peruzzini, 2016).

Safety and Hazards

The safety data sheet for “2-(2-Adamantylamino)ethanol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

While specific future directions for “2-(2-Adamantylamino)ethanol” are not available, the future of ethanol production is promising. Technological advancements are leading to more sustainable and efficient production of ethanol . Furthermore, the integration of bioelectrocatalysis in the fields of biosensors, fuel cells, solar cells, and bioelectrosyntheses of high-value chemicals is a promising future direction .

Mechanism of Action

Target of Action

This compound belongs to the class of adamantane derivatives, which are known for their wide range of biological activities, including antiviral, anticancer, and neuroprotective effects

Pharmacokinetics

The compound’s solubility in water and organic solvents suggests that it may have good bioavailability. Further pharmacokinetic studies are needed to confirm this and to understand how these properties impact the compound’s therapeutic potential.

Biochemical Analysis

Biochemical Properties

2-(2-Adamantylamino)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, where this compound acts as a substrate, undergoing oxidation to form the corresponding aldehyde. Additionally, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed. High doses of this compound can result in adverse effects such as liver toxicity and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase and cytochrome P450 enzymes. The compound undergoes oxidation to form the corresponding aldehyde, which can further be metabolized to carboxylic acid derivatives. These metabolic transformations can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in certain cellular compartments. The distribution of this compound within tissues can affect its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of this compound can influence its activity and function. For instance, its presence in the mitochondria can affect mitochondrial metabolism and energy production .

properties

IUPAC Name

2-(2-adamantylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEHXCRULFHITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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